molecular formula C40H64O8 B1211315 Phorbol-12,13-didecanoate CAS No. 24928-17-4

Phorbol-12,13-didecanoate

Cat. No. B1211315
CAS RN: 24928-17-4
M. Wt: 672.9 g/mol
InChI Key: DGOSGFYDFDYMCW-MWRBZVGOSA-N
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Description

Phorbol-12,13-didecanoate, also known as PDD, is a potent activator of protein kinase C and promotes iNOS expression in cultured hepatocytes . It is more potent than phorbol myristate acetate as an inflammatory agent, but weaker as a tumor-promoting agent . It is also a transient receptor potential vanilloid 4 (TRPV4) agonist, promoting extracellular calcium influx into the cells .


Molecular Structure Analysis

The molecular formula of Phorbol-12,13-didecanoate is C40H64O8 . The structure of Phorbol-12,13-didecanoate is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

Phorbol-12,13-didecanoate is known to be a potent activator of protein kinase C . It also promotes iNOS expression in cultured hepatocytes . It is a transient receptor potential vanilloid 4 (TRPV4) agonist, promoting extracellular calcium influx into the cells .


Physical And Chemical Properties Analysis

The molecular weight of Phorbol-12,13-didecanoate is 672.9 g/mol . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Impact on Development and Behavior of Caenorhabditis elegans

Phorbol-12,13-didecanoate has been studied for its effects on the development and behavior of Caenorhabditis elegans, a free-living soil nematode. When exposed to low concentrations of phorbol-12,13-didecanoate, the growth of C. elegans was arrested, and their brood size reduced when gravid adults were treated. This compound also caused uncoordinated movement in animals treated at any stage of development. These effects were partially reversible, and non-promoting derivatives showed no effect on the animals (Miwa, Tabuse, Furusawa, & Yamasaki, 2004).

Modulation of Protein Kinase C (PKC)

Phorbol-12,13-didecanoate has been found to modulate the activity of protein kinase C (PKC). Research indicates that the lipophilicity of phorbol esters is a critical factor in determining their biological activities. Phorbol-12,13-didecanoate, being highly lipophilic, showed differential effects on the translocation and activation of PKC δ in living cells (Wang, Fang, Fenick, Garfield, Bienfait, Marquez, & Blumberg, 2000).

Effects on Smooth Muscle Tone

In studies conducted on rat stomach fundus, phorbol-12,13-didecanoate did not induce relaxation in smooth muscle, in contrast to phorbol 12,13-dibutyrate (PDBu), a typical PKC activator. This highlights the specificity of phorbol esters in mediating smooth muscle responses (Matsumoto, Nishiyama, Kobayashi, Kasuya, & Kamata, 2005).

Antiviral Activity

Phorbol-12,13-didecanoate has demonstrated potent inhibitory effects on chikungunya virus (CHIKV) replication. It was identified as the most potent inhibitor among a series of tested diterpenoids, suggesting its potential as an antiviral agent (Nothias-Scaglia, Pannecouque, Renucci, Delang, Neyts, Roussi, Costa, Leyssen, Litaudon, & Paolini, 2015).

Modulation of Insulin Secretion

Research has indicated that phorbol-12,13-didecanoate can modulate insulin secretion from pancreatic beta-cells. This modulation occurs through a mixed mechanism, involving activation of PKC and a PKC-independent impairment of beta-cell excitability (Suga, Wu, Ogawa, Takeo, Kanno, & Wakui, 2001).

Safety And Hazards

When handling Phorbol-12,13-didecanoate, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed .

properties

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-decanoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O8/c1-7-9-11-13-15-17-19-21-32(42)47-36-28(4)39(46)30(24-29(26-41)25-38(45)31(39)23-27(3)35(38)44)34-37(5,6)40(34,36)48-33(43)22-20-18-16-14-12-10-8-2/h23-24,28,30-31,34,36,41,45-46H,7-22,25-26H2,1-6H3/t28-,30+,31-,34-,36-,38-,39-,40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOSGFYDFDYMCW-MWRBZVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)CCCCCCCCC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50947810
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phorbol-12,13-didecanoate

CAS RN

24928-17-4
Record name Phorbol 12,13-didecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24928-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phorbol-12,13-didecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulene-9,9a-diyl didecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50947810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,760
Citations
JR White, CK Huang, JM Hill, PH Naccache… - Journal of Biological …, 1984 - ASBMB
The co-carcinogenic compound phorbol 12-myristate 13-acetate but not its inactive analogue 4 alpha-phorbol 12,13-didecanoate causes the phosphorylation of several rabbit …
Number of citations: 244 www.jbc.org
R Alexander, A Kerby, AA Aubdool… - British journal of …, 2013 - Wiley Online Library
Background and Purpose The C a 2+ ‐permeable cation channel TRPV4 is activated by mechanical disturbance of the cell membrane and is implicated in mechanical hyperalgesia. …
Number of citations: 53 bpspubs.onlinelibrary.wiley.com
MS Elliott, RW Trewyn, JR Katze - Cancer research, 1985 - AACR
The modified base queuine is inserted posttranscriptionally into the first position of the anticodon of tyrosine tRNA, histidine tRNA, asparginine tRNA, and aspartic acid tRNA. Phorbol-12,…
Number of citations: 21 aacrjournals.org
N Hatano, Y Itoh, K Muraki - Life sciences, 2009 - Elsevier
AIMS: Vanilloid type transient receptor potential channel (TRPV) could be a potential environmental sensor to multiple stimuli in many types of cells. In this study, we provide the first …
Number of citations: 46 www.sciencedirect.com
RW Trewyn, HB Gatz - In vitro, 1984 - Springer
The tumor promoter phorbol 12,13-didecanoate (PDD) significantly altered the growth properties of early passage normal human skin cells in vitro in culture medium supplemented with …
Number of citations: 6 link.springer.com
PE Driedger, PM Blumberg - Proceedings of the National …, 1980 - National Acad Sciences
[20- 3 H]Phorbol 12,13-dibutyrate bound to particulate preparations from chicken embryo fibroblasts in a specific, saturable, reversible fashion. Equilibrium binding occurred with a K d …
Number of citations: 544 www.pnas.org
WG Dunphy, KB Delclos, PM Blumberg - Cancer Research, 1980 - AACR
[20- 3 H]Phorbol 12,13-dibutyrate ([ 3 H]PDBU) and [20- 3 H]phorbol 12-myristate 13-acetate ([ 3 H]PMA) bound specifically and with high affinity to one class of saturable binding sites …
Number of citations: 134 aacrjournals.org
K Nagasawa, TW Mak - Proceedings of the National …, 1980 - National Acad Sciences
At nanomolar concentrations, phorbol ester, a class of potent tumor promoters, can promote differentiation in the human malignant T-lymphoblastic cell line MOLT-3. The optimal dose …
Number of citations: 170 www.pnas.org
H Tsushima, M Mori - American Journal of Physiology …, 2006 - journals.physiology.org
Transient receptor potential vanilloid 4 (TRPV4) is one member of the TRP superfamily of nonselective cation channels. Recently, the possibility has been raised that TRPV4 is an …
Number of citations: 32 journals.physiology.org
NA Sharkey, PM Blumberg - Cancer research, 1985 - AACR
We examined the ability of a series of highly lipophilic phorbol esters to inhibit [20- 3 H]phorbol 12,13-dibutyrate binding to the cytosolic aporeceptor from mouse brain. If added in the …
Number of citations: 160 aacrjournals.org

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